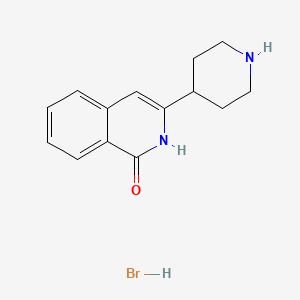
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of 3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide can be achieved through various synthetic routes. One common method involves the use of multi-component reactions (MCRs) catalyzed by dual-functional ionic liquids . For example, aromatic aldehydes, anilines, and alkyl acetoacetates can be reacted under reflux conditions in ethanol to afford substituted piperidines . Another approach involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of [Rh(COD)(DPPB)]BF4 as a catalyst to form 3-arylpiperidines . These methods offer advantages such as high yields, short reaction times, and environmentally friendly conditions.
Chemical Reactions Analysis
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles . For instance, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can lead to the formation of piperidine derivatives . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide has several scientific research applications. In medicinal chemistry, piperidine derivatives are used as building blocks for designing drugs with various pharmacological activities . These compounds have been studied for their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . Additionally, piperidine derivatives are utilized in the synthesis of biologically active molecules and natural products .
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, thereby modulating their activity . For example, piperidine-based compounds have been shown to inhibit enzymes such as cholinesterases, which are involved in the breakdown of neurotransmitters . The exact mechanism of action may vary depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide can be compared with other similar compounds, such as 1,4-disubstituted piperidines and piperidinones . These compounds share the piperidine core structure but differ in their substituents and functional groups. For instance, 1,4-disubstituted piperidines have been studied for their antimalarial activity and selectivity for resistant Plasmodium falciparum . Piperidinones, on the other hand, are known for their pharmacological applications and biological activity
Properties
Molecular Formula |
C14H17BrN2O |
|---|---|
Molecular Weight |
309.20 g/mol |
IUPAC Name |
3-piperidin-4-yl-2H-isoquinolin-1-one;hydrobromide |
InChI |
InChI=1S/C14H16N2O.BrH/c17-14-12-4-2-1-3-11(12)9-13(16-14)10-5-7-15-8-6-10;/h1-4,9-10,15H,5-8H2,(H,16,17);1H |
InChI Key |
VAHCSOOXWFFGMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3C(=O)N2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


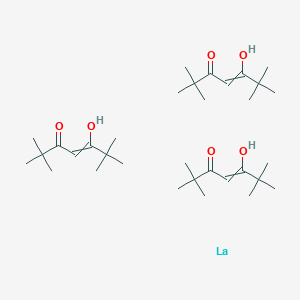
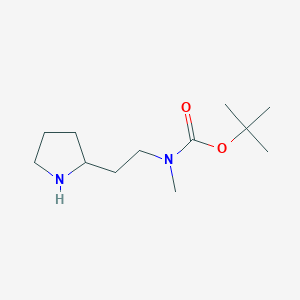
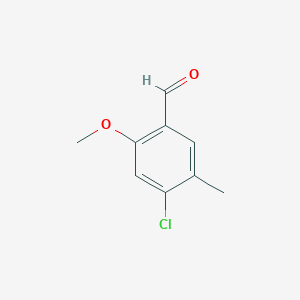
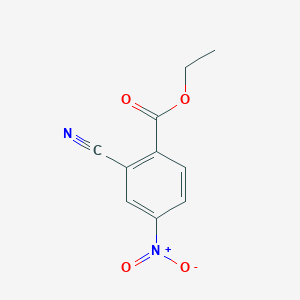

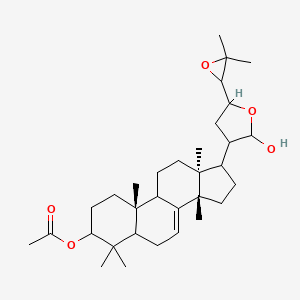
![3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12437976.png)
![1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437977.png)
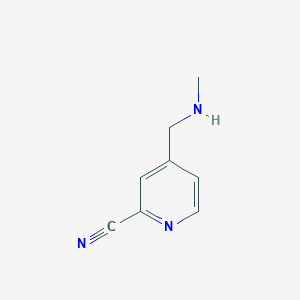


![1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12438017.png)
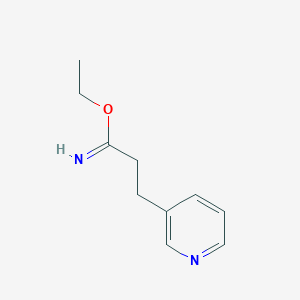
![5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12438027.png)
